molecular formula C17H16ClFO B1343507 3'-Chloro-3-(2,5-dimethylphenyl)-5'-fluoropropiophenone CAS No. 898753-92-9

3'-Chloro-3-(2,5-dimethylphenyl)-5'-fluoropropiophenone

Cat. No.: B1343507
CAS No.: 898753-92-9
M. Wt: 290.8 g/mol
InChI Key: HPJRGRSTAFHVQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-3-(2,5-dimethylphenyl)-5'-fluoropropiophenone (3C3D5FPP) is a synthetic compound that has been studied for its potential applications in various scientific fields. It is a fluorinated propiophenone derivative with a unique structure that has attracted attention from organic chemists and materials scientists. In

Scientific Research Applications

Synthesis and Characterization

  • Spectral Analysis and Quantum Chemical Studies : Compounds synthesized from related chloro and fluoro benzophenones have undergone detailed spectral analysis, including FT-IR and NMR spectra, alongside quantum chemical studies to understand their molecular geometry and chemical reactivity. These studies have revealed insights into the photophysical properties such as UV, emission, and fluorescent quantum yields, with computational calculations aiding in the understanding of their chemical reactivity (Satheeshkumar et al., 2017).

  • Environmental Applications : The sonochemical degradation of aromatic organic pollutants, including chloro and fluoro-substituted compounds, has been explored, showcasing the potential for using ultrasound in the mineralization of these compounds in aqueous solutions. This approach offers a significant advantage by minimizing the formation of harmful organic byproducts (Goskonda et al., 2002).

Chemical Reactivity and Applications

  • Copolymer Synthesis : Research has been conducted on the synthesis of aromatic copolyethers containing oxadiazole rings and phthalide groups, which were prepared using nucleophilic substitution polymerization. These polymers, derived from related phenolic compounds, exhibit high thermal stability and electrical insulating properties, suggesting applications in the production of thin, flexible films (Hamciuc et al., 2008).

  • Advanced Oxidation Processes for Water Treatment : The UV and UV/persulfate advanced oxidation processes have been evaluated for the removal of PCMX, a chloro and dimethyl-substituted phenol compound, from municipal wastewater. This study underscores the efficacy of these processes in degrading antimicrobial compounds, offering insights into the kinetics, mechanisms, and toxicity evolution of the degradation pathways (Li et al., 2020).

Photocatalytic Degradation and Kinetics

  • Photocatalytic Degradation in Soil Washing Wastes : The photocatalytic degradation of chlorophenols, including compounds with chloro and dimethyl substitutions, was investigated in simulated soil washing wastes containing Brij 35 and TiO2 dispersions. This study reveals the impact of micellar solubilization and substrate adsorption on degradation kinetics, highlighting the potential for photocatalytic processes in environmental remediation (Davezza et al., 2013).

Properties

IUPAC Name

1-(3-chloro-5-fluorophenyl)-3-(2,5-dimethylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClFO/c1-11-3-4-12(2)13(7-11)5-6-17(20)14-8-15(18)10-16(19)9-14/h3-4,7-10H,5-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPJRGRSTAFHVQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CCC(=O)C2=CC(=CC(=C2)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70644753
Record name 1-(3-Chloro-5-fluorophenyl)-3-(2,5-dimethylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70644753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898753-92-9
Record name 1-(3-Chloro-5-fluorophenyl)-3-(2,5-dimethylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70644753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.